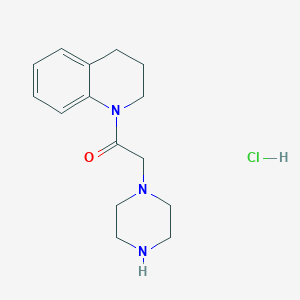

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The structure of this compound includes a quinoline moiety fused with a piperazine ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroquinoline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents like bromoethane can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic effects, particularly in the following areas:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. The mechanism involves intercalation with DNA, leading to disruption of cellular functions and inducing apoptosis in cancer cells. A study demonstrated that various derivatives of quinoline compounds, including this one, showed promising results against different cancer cell lines, highlighting their potential as anticancer agents .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of electron-withdrawing groups in its structure enhances its antimicrobial efficacy, making it a candidate for further development in treating infections .

3. Neurological Disorders

There is emerging evidence suggesting that this compound may be beneficial in treating neurological disorders such as Alzheimer's disease and cognitive impairments. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for managing symptoms associated with these conditions .

Pharmacological Mechanisms

The pharmacological activity of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride can be attributed to several mechanisms:

- DNA Intercalation: The quinoline moiety allows the compound to bind to DNA, disrupting replication and transcription processes.

- Enzyme Modulation: The piperazine ring interacts with various enzymes and receptors, influencing their activity and contributing to its therapeutic effects.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Combining 3,4-dihydroquinoline with piperazine under controlled conditions using solvents like ethanol or methanol.

- Oxidation and Reduction Reactions: These reactions allow for modification of the compound's functional groups, enhancing its biological activity.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinoline derivatives demonstrated that modifications to the piperazine ring significantly enhanced anticancer activity against specific cell lines. The study concluded that structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of quinoline derivatives found that certain modifications resulted in increased inhibition against resistant bacterial strains. This highlights the importance of chemical modifications in developing effective antimicrobial agents .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride can be compared with other quinoline derivatives such as:

Quinine: A well-known antimalarial drug with a similar quinoline structure.

Chloroquine: Another antimalarial agent that shares structural similarities with the compound.

Nalidixic Acid: An antibacterial agent with a quinoline core, used to treat urinary tract infections.

Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

The uniqueness of this compound lies in its combined quinoline and piperazine structure, which imparts distinct chemical and biological properties not found in the other compounds .

Biologische Aktivität

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties based on various research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline ring fused with a piperazine moiety, which is significant for its biological interactions. Its molecular formula is C13H16ClN3O, and it has a molecular weight of approximately 253.74 g/mol. The piperazine group is often associated with enhanced solubility and bioavailability in medicinal chemistry.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of quinoline derivatives. For instance, Schiff base derivatives containing similar structures have shown broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | S. aureus | 5 | Bactericidal |

| Compound B | E. coli | 10 | Bacteriostatic |

| Compound C | K. pneumoniae | 15 | Bactericidal |

Cytotoxicity Studies

In vitro studies have indicated that compounds structurally related to 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone exhibit significant cytotoxic effects against cancer cell lines. For example, research on phenothiazine derivatives demonstrated that certain compounds could modulate cholinesterase activity in liver cancer cells while maintaining lower toxicity levels in non-cancerous cells .

Case Study: Cytotoxic Effects in Liver Cancer Cells

A study evaluated the cytotoxicity of several quinoline derivatives in liver cancer cell lines (Hep3B and SkHep1). The results showed that some derivatives had IC50 values as low as 5.97 µM, indicating potent anti-cancer activity .

Pharmacological Implications

The pharmacological implications of this compound are notable due to its potential applications in treating infections caused by resistant bacteria and certain cancers. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline or piperazine moieties could enhance efficacy and reduce toxicity .

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKYWCHGCIJVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.